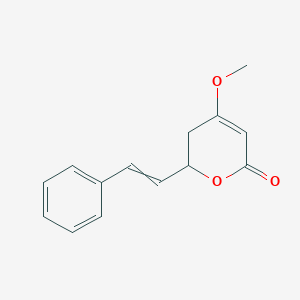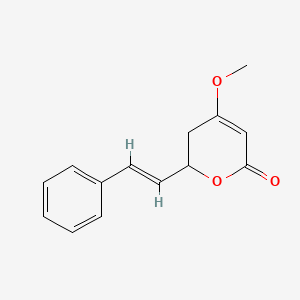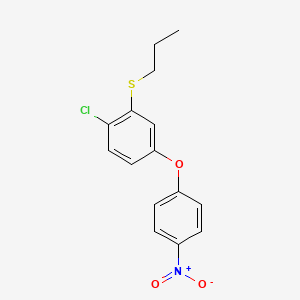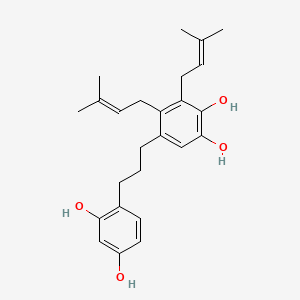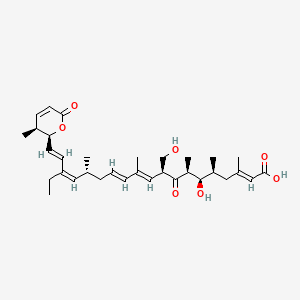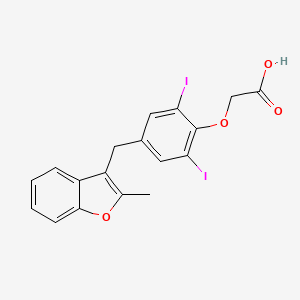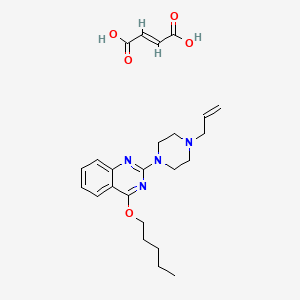
Huperzin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata. The botanical has been used in China for centuries for the treatment of swelling, fever and blood disorders. Recently in clinical trials in China, it has demonstrated neuroprotective effects. It is currently being investigated as a possible treatment for diseases characterized by neurodegeneration – particularly Alzheimer’s disease.
Wissenschaftliche Forschungsanwendungen
Kognitive Steigerungen
Huperzin A wirkt als potenter Inhibitor der Acetylcholinesterase, einem Enzym, das Neurotransmitter abbaut. Diese Wirkung trägt dazu bei, höhere Acetylcholinspiegel im Gehirn aufrechtzuerhalten, was für die Gedächtnisleistung und die kognitive Funktion entscheidend ist .
Therapeutische Anwendungen bei neurodegenerativen Erkrankungen
This compound wurde umfassend auf seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen untersucht. Alzheimer-Krankheit stand dabei im besonderen Fokus, wobei klinische Studien seine Wirksamkeit bei der Verbesserung der kognitiven Funktion und der Verlangsamung des Krankheitsverlaufs untersuchten .
In-vitro-Vermehrung
Die In-vitro-Vermehrung von Huperzia serrata, die this compound (HupA) produziert, gilt als neuer Weg, um den Ressourcenbedarf dieses gefährdeten chinesischen Heilmittels zu senken .
Neuroprotektive Eigenschaften
This compound, das in der Bärlapppflanze Huperzia serrata vorkommt, wurde in der chinesischen Volksmedizin zur Behandlung von Demenz verwendet. Seine Wirkung wird auf seine Fähigkeit zurückgeführt, Acetylcholinesterase (AChE) zu hemmen, und es wirkt als Acetylcholinesterase-Inhibitor (AChEI) .
Transdermale Permeation
Forschungen zur transdermalen Permeation von this compound-Ethosom-Gel zeigen, dass es die in der Chinesischen Pharmakopöe festgelegten Anforderungen erfüllt. Es zeichnet sich durch eine stabile Qualität und einfache Anwendung aus und bietet eine Alternative zu oralen oder injizierbaren Verabreichungswegen, die einen schnellen Metabolismus aufweisen .
Wirkmechanismus
Huperzine A, also known as Fordine, HupA, (-)-Selagine, or (-)-huperzine A, is a naturally occurring sesquiterpene alkaloid found in the extracts of the firmoss Huperzia serrata . It has been used in traditional Chinese medicine for centuries and has recently gained attention for its potential therapeutic effects in neurodegenerative diseases .
Target of Action
Huperzine A’s primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the cholinergic system, where it is responsible for the breakdown of acetylcholine, a neurotransmitter involved in various functions including memory and learning .
Mode of Action
Huperzine A acts as a potent, reversible inhibitor of AChE . By inhibiting AChE, it increases the levels of acetylcholine in the brain . This is the same mechanism of action as pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer’s disease .
Biochemical Pathways
Huperzine A affects multiple biochemical pathways. It enhances the acetylcholine levels which augments NGF/BDNF and M1mAChR mediated sAPPα levels, providing neuroprotection . It also reduces the production of pro-inflammatory cytokines, inhibits the activation of microglia (immune cells in the brain), and suppresses the production of nitric oxide, a molecule involved in inflammation .
Pharmacokinetics
The pharmacokinetics of Huperzine A conform to a two-compartmental open model . It effectively crosses the blood-brain barrier, acting as a mixed-competitive, reversible, and selective AChE inhibitor . The mean values of α and the β half-life were 21.13±7.28 min and 716.25±130.18 min respectively, showing a biphasic profile with rapid distribution followed by a slower elimination rate .
Result of Action
The inhibition of AChE by Huperzine A results in increased levels of acetylcholine in the brain, which enhances learning and memory . It also provides neuroprotection by reducing inflammation and suppressing the production of nitric oxide . In addition, it has been found to enhance dopamine in areas of the brain responsible for learning, memory, and executive functions .
Biochemische Analyse
Biochemical Properties
Huperzine A is a reversible acetylcholinesterase inhibitor . It inhibits the breakdown of the neurotransmitter acetylcholine by the enzyme acetylcholinesterase . It is also an antagonist of the NMDA-receptor .
Cellular Effects
Huperzine A has been reported to have both cholinergic and non-cholinergic effects on Alzheimer’s disease with significant neuroprotective properties . It can improve cognitive deficits in a broad range of animal models . Huperzine A also possesses the ability to protect cells against hydrogen peroxide, β-amyloid protein-induced oxidative injury .
Molecular Mechanism
Huperzine A exerts its effects at the molecular level primarily through its action as an acetylcholinesterase inhibitor . By inhibiting acetylcholinesterase, huperzine A increases the levels of acetylcholine, a neurotransmitter that is often deficient in individuals with Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, huperzine A has been shown to significantly attenuate the neurotoxicity of oligomeric Aβ 42, as demonstrated by increased neuronal viability . It also decreased the level of intracellular Aβ 42 .
Dosage Effects in Animal Models
In animal models, low doses of huperzine A have been shown to effectively improve cognitive dysfunction, reduce neuroinflammation, enhance neuroprotection by increasing cortical inhibition, and play a role in various neurological diseases .
Metabolic Pathways
Huperzine A is involved in the metabolic pathway of acetylcholine. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter .
Transport and Distribution
Huperzine A is known to cross the blood-brain barrier . This allows it to exert its effects directly on the central nervous system. It is also known to bind with human serum albumin, a major transporter protein in the plasma .
Subcellular Localization
Its primary site of action is likely the synapse, where it prevents the breakdown of acetylcholine .
Eigenschaften
Key on ui mechanism of action |
Huperzine A has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as [galantamine] and [donepezil] used to treat Alzheimer's disease. |
|---|---|
CAS-Nummer |
102518-79-6 |
Molekularformel |
C15H18N2O |
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
(1R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10?,15-/m1/s1 |
InChI-Schlüssel |
ZRJBHWIHUMBLCN-JYXJEATCSA-N |
SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
Isomerische SMILES |
C/C=C/1\C2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 |
Kanonische SMILES |
CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 |
Aussehen |
solid powder |
melting_point |
217-219 °C |
Key on ui other cas no. |
102518-79-6 |
Piktogramme |
Acute Toxic; Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
huperzine A huperzine A, (5alpha,9beta,11Z)-(-)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


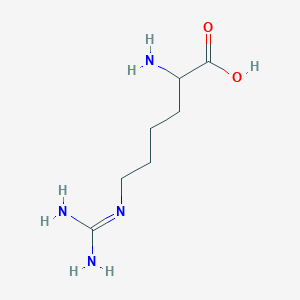
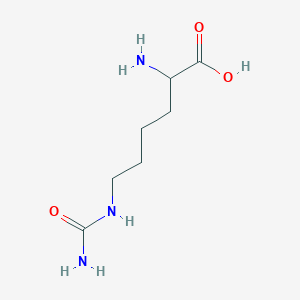




![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)
